ApCp

Vue d'ensemble

Description

Ammonium perchlorate composite propellant is a solid rocket propellant that has been widely used in aerospace applications. It is known for its high performance and reliability, making it a preferred choice for various rocket propulsion systems .

Méthodes De Préparation

Ammonium perchlorate composite propellant is typically prepared by combining ammonium perchlorate with a binder such as hydroxyl-terminated polybutadiene or polybutadiene acrylic acid acrylonitrile prepolymer. The mixture also includes powdered metal, usually aluminum, and various burn rate catalysts. The preparation involves mixing these components and curing the mixture to form a solid propellant .

Analyse Des Réactions Chimiques

Ammonium perchlorate composite propellant undergoes several types of chemical reactions, including oxidation and combustion. The ammonium perchlorate acts as an oxidizer, while the binder and aluminum serve as fuels. Common reagents used in these reactions include burn rate catalysts and curing additives. The major products formed from these reactions are gases such as water vapor, carbon dioxide, and aluminum oxide .

Applications De Recherche Scientifique

Ammonium perchlorate composite propellant has numerous scientific research applications. It is extensively used in aerospace for rocket propulsion, including in the Space Shuttle Solid Rocket Boosters and Mars Exploration Rover descent stage retrorockets. Additionally, it is used in aircraft ejection seats and specialty space exploration applications. The high-power rocketry community also utilizes this propellant for hobby and experimental rocketry .

Mécanisme D'action

The mechanism of action of ammonium perchlorate composite propellant involves the decomposition of ammonium perchlorate, which releases oxygen. This oxygen then reacts with the binder and aluminum to produce a high-temperature combustion reaction. The burn rate catalysts help control the rate of this reaction, ensuring a stable and efficient burn .

Comparaison Avec Des Composés Similaires

Ammonium perchlorate composite propellant is unique compared to other solid rocket propellants such as black powder or zinc-sulfur. Unlike these traditional propellants, ammonium perchlorate composite propellant is cast into shape rather than being powder-pressed. This provides better manufacturing regularity and repeatability. Similar compounds include ammonium dinitramide-based propellants and hydroxyl-terminated polybutadiene-based propellants .

Activité Biologique

Adenosine 5′-(α,β-methylene)diphosphate (ApCp) is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of the ecto-5'-nucleotidase (CD73). This enzyme plays a critical role in the adenosine signaling pathway, which is significant in various physiological and pathological processes, including cancer progression and immune responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on immune cells, and potential therapeutic applications.

This compound inhibits CD73, an enzyme that converts extracellular ATP to adenosine. By inhibiting CD73, this compound reduces adenosine production in the tumor microenvironment, which is often exploited by cancer cells to evade immune detection. The inhibition of CD73 leads to enhanced anti-tumor immunity by promoting T cell and B cell activation.

Research Findings

Recent studies have demonstrated that this compound has significant anti-tumor effects in various cancer models. A notable study investigated its efficacy in a mouse model of melanoma. The findings indicated that treatment with this compound resulted in:

- Increased B Cell Activity : this compound treatment enhanced the infiltration of B cells into tumor tissues and increased the production of immunoglobulin G (IgG), particularly IgG2b, which is associated with effective anti-tumor responses .

- Enhanced T Cell Responses : The anti-tumor effect of this compound was shown to be T cell-dependent. Mice treated with this compound exhibited a greater presence of CD8+ T cells within the tumors .

- Cytokine Modulation : this compound administration resulted in elevated levels of IL-17A in tumor tissues, indicating an important role for this cytokine in mediating the immune response against tumors .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

| Parameter | Control Group | This compound Treatment | Statistical Significance |

|---|---|---|---|

| Tumor Volume (mm³) | 150 ± 20 | 80 ± 15 | p < 0.01 |

| CD8+ T Cells (cells/µL) | 200 ± 30 | 350 ± 40 | p < 0.05 |

| IgG2b Production (ng/mg) | 0.155 ± 0.02 | 0.113 ± 0.01 | Not significant |

| IL-17A Levels (pg/mL) | 50 ± 10 | 120 ± 15 | p < 0.001 |

Case Studies

-

Melanoma Model Study :

- In a controlled experiment involving B16-F10 melanoma-bearing mice, treatment with this compound led to a significant reduction in tumor growth compared to control groups. The study highlighted the crucial role of both T and B cells in mediating the anti-tumor effects observed with this compound administration.

- Pleurisy Model Study :

Implications for Therapy

The ability of this compound to modulate immune responses makes it a promising candidate for cancer immunotherapy. By inhibiting CD73 and subsequently decreasing adenosine levels, this compound may enhance the effectiveness of existing immunotherapies and improve patient outcomes.

Propriétés

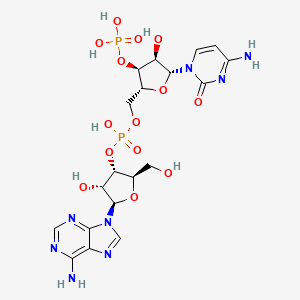

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8O14P2/c20-9-1-2-26(19(31)25-9)17-12(30)14(40-42(32,33)34)8(39-17)4-37-43(35,36)41-13-7(3-28)38-18(11(13)29)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-30H,3-4H2,(H,35,36)(H2,20,25,31)(H2,21,22,23)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNQEPCYFNBXEA-KPKSGTNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8O14P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2348-33-6 | |

| Record name | Adenylyl(3'-5')cytidine-3'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.